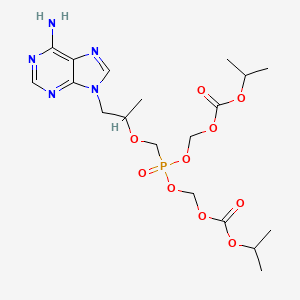
Tenofovir Disoproxil USP RC A/Tenofovir Disoproxil (S)-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenofovir Disoproxil USP RC A, also known as Tenofovir Disoproxil (S)-Isomer, is a prodrug of tenofovir, an acyclic nucleoside phosphonate diester analog of adenosine monophosphate. It is primarily used as an antiretroviral medication for the treatment of HIV-1 infection and chronic hepatitis B. Tenofovir Disoproxil is marketed under the brand name Viread and is often used in combination with other antiretroviral agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tenofovir Disoproxil involves the conversion of tenofovir to its diester form. The diethyl phosphonate group of tenofovir is converted to its acid using trimethylsilyl chloride in the presence of sodium bromide. The resulting compound is then alkylated with the appropriate chloromethyl ether derivative to form Tenofovir Disoproxil .
Industrial Production Methods
Industrial production of Tenofovir Disoproxil typically involves large-scale synthesis using the aforementioned synthetic routes. The compound is often purified as its fumarate salt to enhance its stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions
Tenofovir Disoproxil undergoes several types of chemical reactions, including:
Hydrolysis: The diester form of Tenofovir Disoproxil is hydrolyzed to tenofovir in vivo.
Phosphorylation: Tenofovir is subsequently phosphorylated by cellular enzymes to form tenofovir diphosphate, the active metabolite
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of esterases in the gut and plasma.
Phosphorylation: Involves cellular kinases that convert tenofovir to its diphosphate form
Major Products Formed
Tenofovir: The primary product formed from the hydrolysis of Tenofovir Disoproxil.
Tenofovir Diphosphate: The active metabolite formed through phosphorylation
Wissenschaftliche Forschungsanwendungen
Tenofovir Disoproxil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Extensively used in the treatment and prevention of HIV-1 and chronic hepatitis B. .
Industry: Employed in the development of combination antiretroviral therapies and as a reference standard in pharmaceutical quality control
Wirkmechanismus
Tenofovir Disoproxil exerts its effects by selectively inhibiting viral reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. Upon administration, Tenofovir Disoproxil is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite competes with the natural substrate deoxyadenosine 5’-triphosphate and incorporates into viral DNA, causing chain termination. This inhibits viral replication and reduces viral load .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tenofovir Alafenamide: A newer prodrug of tenofovir with improved pharmacokinetics and reduced toxicity.
Emtricitabine: Often used in combination with Tenofovir Disoproxil for enhanced antiretroviral efficacy.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination therapies
Uniqueness
Tenofovir Disoproxil is unique due to its high efficacy in inhibiting viral replication and its ability to be used in both treatment and prevention of HIV and hepatitis B. Its prodrug form enhances its bioavailability and allows for effective oral administration .
Eigenschaften
IUPAC Name |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVZFKDSXNQEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N5O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861494 |
Source


|
| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

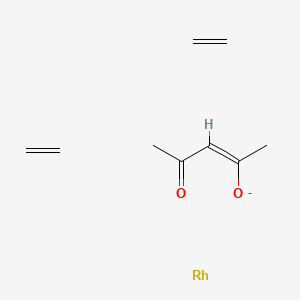
![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
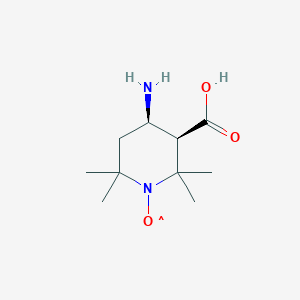
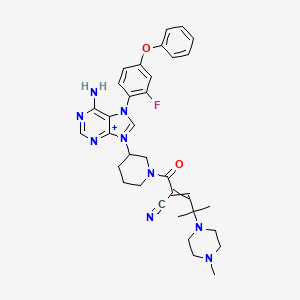


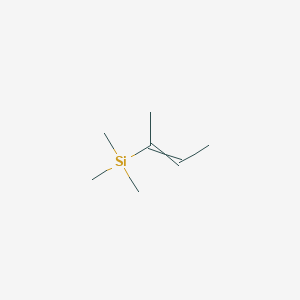


![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
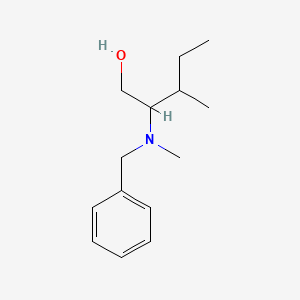
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
